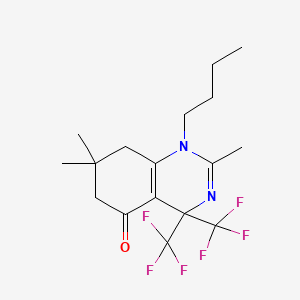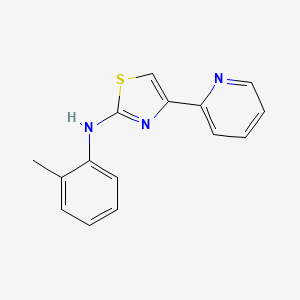![molecular formula C21H16O4 B15023993 8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B15023993.png)
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, and a methyl group attached to a furochromene core. Furochromenes are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl, ethyl, and methyl precursors with a furochromene scaffold. Reaction conditions often involve the use of catalysts such as lipase (Mucor miehei) in ionic liquids to enhance the yield and selectivity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, leading to disruption and subsequent antimicrobial effects .
Comparison with Similar Compounds
8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one can be compared with other furochromenes and coumarins:
Similar Compounds: Compounds such as 7-hydroxy-4-methylcoumarin and 8-methoxy-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one share structural similarities.
Uniqueness: The presence of the benzoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
8-benzoyl-9-ethyl-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H16O4/c1-3-14-18-16(10-9-15-12(2)11-17(22)25-20(15)18)24-21(14)19(23)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
QSXNPELUBASDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15023939.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B15023943.png)
![6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023947.png)
![N-(2,3-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15023948.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B15023950.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15023967.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B15023973.png)
![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023984.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15023987.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023989.png)
![Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B15023997.png)
![N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B15024001.png)
